N-DesMethyl-benztropine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DesMethyl-benztropine Hydrochloride typically involves the reaction of benzhydrol with tropine under specific conditions to form the desired product. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-DesMethyl-benztropine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
N-DesMethyl-benztropine Hydrochloride has several scientific research applications, including:
Mechanism of Action
N-DesMethyl-benztropine Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It possesses both anticholinergic and antihistaminic effects, similar to benztropine . The compound inhibits the reuptake of dopamine, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic transmission . This mechanism is particularly relevant in the treatment of Parkinson’s disease and other neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Benztropine: The parent compound, used as an antiparkinsonian agent.
Diphenhydramine: Another anticholinergic compound with similar effects.
Trihexyphenidyl: A compound with similar anticholinergic properties used in the treatment of Parkinson’s disease.
Uniqueness
N-DesMethyl-benztropine Hydrochloride is unique due to its specific molecular structure, which allows for distinct interactions with biological targets. Its analog status to benztropine provides it with similar therapeutic potential while offering opportunities for further research and development .
Properties
Molecular Formula |
C20H24ClNO |
---|---|
Molecular Weight |
329.9 g/mol |
IUPAC Name |
3-benzhydryloxy-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17;/h1-10,17-21H,11-14H2;1H |
InChI Key |
BFYHSYWBHUBSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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